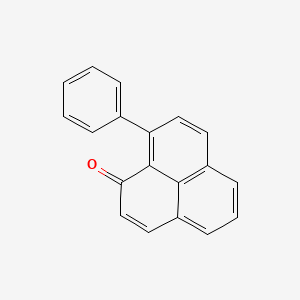![molecular formula C12H13F3Si B14078686 Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane CAS No. 40230-94-2](/img/structure/B14078686.png)
Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a trimethylsilyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- typically involves the following steps:
Formation of the Benzene Derivative: The starting material is often a benzene derivative that can undergo substitution reactions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Trimethylsilyl Ethynyl Group: This step often involves the use of trimethylsilyl acetylene in the presence of a suitable catalyst, such as a palladium or copper catalyst, under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl or trimethylsilyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]- involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, while the trimethylsilyl ethynyl group can affect its stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-: can be compared with other benzene derivatives such as:
Uniqueness
The unique combination of the trifluoromethyl and trimethylsilyl ethynyl groups in this compound provides distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
40230-94-2 |
|---|---|
Molekularformel |
C12H13F3Si |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(trifluoromethyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-6-4-5-7-11(10)12(13,14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
BJVOKVJNSBTSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


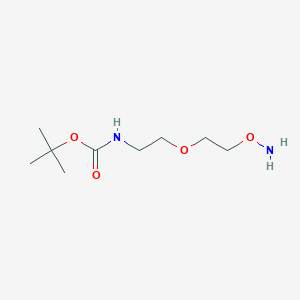
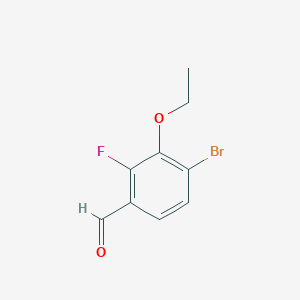
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
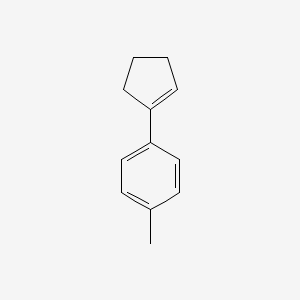
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
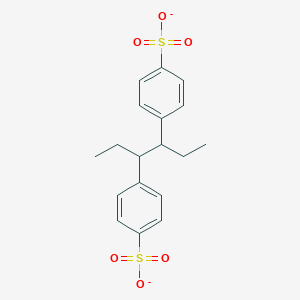
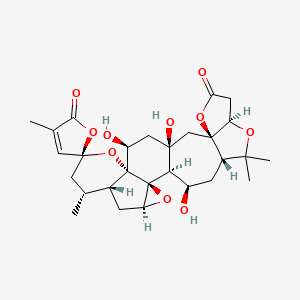
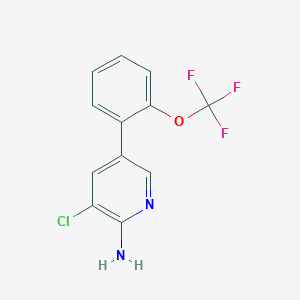
![[2,3'-Bipyridin]-4-ylboronic acid](/img/structure/B14078679.png)
![Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B14078683.png)
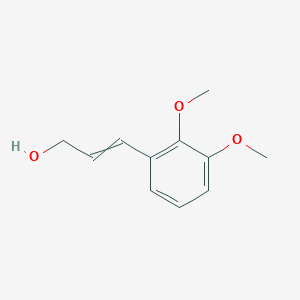
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
